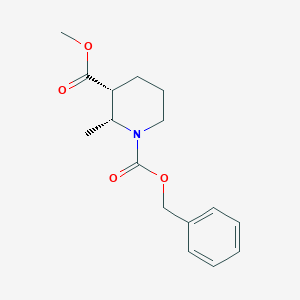
1-Benzyl 3-methyl (2R,3R)-2-methylpiperidine-1,3-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2R,3R)-N-Cbz-2-methylpiperidine-3-carboxylate is a chiral compound with significant importance in organic chemistry. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by its stereochemistry, with two chiral centers at the 2nd and 3rd positions, making it an interesting subject for stereochemical studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2R,3R)-N-Cbz-2-methylpiperidine-3-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of Chiral Centers: The stereochemistry is introduced using chiral catalysts or starting materials. For example, asymmetric hydrogenation or chiral auxiliary methods can be employed.
Carboxylation and Esterification: The carboxylate group is introduced through carboxylation reactions, followed by esterification to form the methyl ester.
Cbz Protection: The N-Cbz (carbobenzyloxy) group is introduced to protect the nitrogen atom, typically using benzyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal catalysts, and scalable purification techniques.
化学反応の分析
Types of Reactions
Methyl (2R,3R)-N-Cbz-2-methylpiperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the piperidine ring to a piperidine derivative.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or carbon atoms, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various piperidine derivatives, alcohols, ketones, and carboxylic acids, depending on the reaction conditions and reagents used.
科学的研究の応用
Methyl (2R,3R)-N-Cbz-2-methylpiperidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules, including pharmaceuticals and natural products.
Biology: The compound serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.
Medicine: It is investigated for its potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting neurological disorders.
Industry: The compound is used in the production of fine chemicals and as a chiral ligand in asymmetric catalysis.
作用機序
The mechanism of action of Methyl (2R,3R)-N-Cbz-2-methylpiperidine-3-carboxylate depends on its specific application. In general, the compound interacts with molecular targets through its functional groups, leading to various biochemical effects. For example, as a chiral ligand, it can coordinate with metal centers in catalysts, influencing the stereochemistry of the resulting products.
類似化合物との比較
Similar Compounds
Methyl (2S,3S)-N-Cbz-2-methylpiperidine-3-carboxylate: The enantiomer of the compound with opposite stereochemistry.
Methyl (2R,3S)-N-Cbz-2-methylpiperidine-3-carboxylate: A diastereomer with different spatial arrangement of atoms.
Methyl (2S,3R)-N-Cbz-2-methylpiperidine-3-carboxylate: Another diastereomer with distinct stereochemistry.
Uniqueness
Methyl (2R,3R)-N-Cbz-2-methylpiperidine-3-carboxylate is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This makes it valuable in asymmetric synthesis and as a chiral building block in various applications.
特性
分子式 |
C16H21NO4 |
|---|---|
分子量 |
291.34 g/mol |
IUPAC名 |
1-O-benzyl 3-O-methyl (2R,3R)-2-methylpiperidine-1,3-dicarboxylate |
InChI |
InChI=1S/C16H21NO4/c1-12-14(15(18)20-2)9-6-10-17(12)16(19)21-11-13-7-4-3-5-8-13/h3-5,7-8,12,14H,6,9-11H2,1-2H3/t12-,14-/m1/s1 |
InChIキー |
PEYJWMSDHXNKPP-TZMCWYRMSA-N |
異性体SMILES |
C[C@@H]1[C@@H](CCCN1C(=O)OCC2=CC=CC=C2)C(=O)OC |
正規SMILES |
CC1C(CCCN1C(=O)OCC2=CC=CC=C2)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


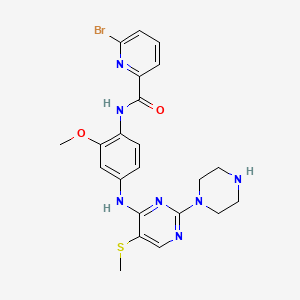

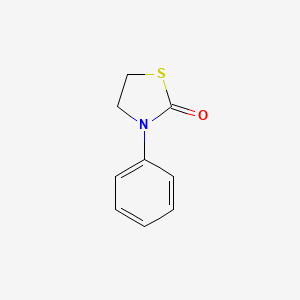
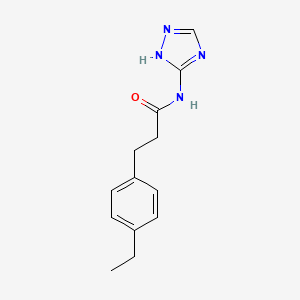

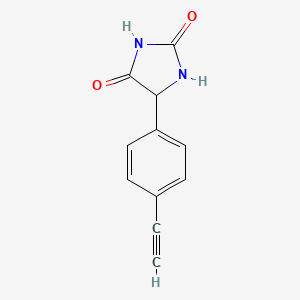
![2-amino-2-(7-methyl-7H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid](/img/structure/B14884382.png)
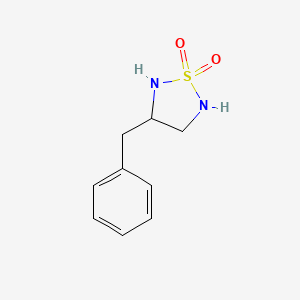
![2-[(1-Piperidino)methyl]phenylZinc bromide](/img/structure/B14884399.png)
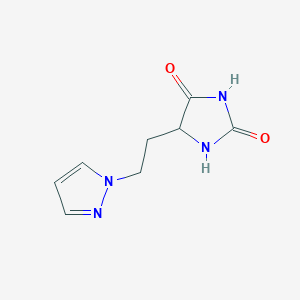


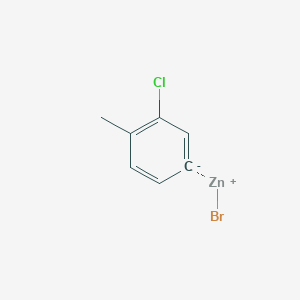
![Octahydropyrrolo[1,2-a]pyrazine-7-carboxylic acid](/img/structure/B14884460.png)
